molecular formula C20H12O B14294480 Benzo(k)fluoranthen-7-ol CAS No. 116208-74-3

Benzo(k)fluoranthen-7-ol

Katalognummer: B14294480
CAS-Nummer: 116208-74-3
Molekulargewicht: 268.3 g/mol
InChI-Schlüssel: FDRUBXIBLTXXAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo(k)fluoranthen-7-ol is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH) It is a derivative of benzo(k)fluoranthene, which is known for its complex structure consisting of multiple fused benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(k)fluoranthen-7-ol typically involves the functionalization of benzo(k)fluoranthene. One common method is the hydroxylation of benzo(k)fluoranthene using strong oxidizing agents under controlled conditions. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to isolate this compound from other by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo(k)fluoranthen-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated PAHs.

    Reduction: Hydroxy derivatives of this compound.

    Substitution: Halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Benzo(k)fluoranthen-7-ol has diverse applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of Benzo(k)fluoranthen-7-ol involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to cytotoxic effects. It may also interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Benzo(k)fluoranthen-7-ol can be compared with other similar PAHs, such as:

  • Benzo(a)fluoranthene
  • Benzo(b)fluoranthene
  • Benzo(e)fluoranthene
  • Benzo(j)fluoranthene

Uniqueness

This compound is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity compared to its non-hydroxylated counterparts.

Eigenschaften

CAS-Nummer

116208-74-3

Molekularformel

C20H12O

Molekulargewicht

268.3 g/mol

IUPAC-Name

benzo[k]fluoranthen-7-ol

InChI

InChI=1S/C20H12O/c21-20-14-8-2-1-5-13(14)11-17-15-9-3-6-12-7-4-10-16(18(12)15)19(17)20/h1-11,21H

InChI-Schlüssel

FDRUBXIBLTXXAY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC5=C4C(=CC=C5)C3=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.